N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential biological activities. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Chemical Synthesis and Transformations
Ethyl 3-(benzoylamino)-1 H-indole-2-carboxylates, a compound with structural similarities to N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, were synthesized through heating with polyphosphoric acid, revealing its potential in complex organic syntheses and transformations (Cucek & Verček, 2008).
Biological Activity and Medicinal Applications
Antimicrobial Properties : A study described the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, indicating the antimicrobial and pesticidal activities of such compounds. This suggests potential biological activities for related structures, such as N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (Hu et al., 2011).
Enzyme Inhibition : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed significant in vitro inhibitory potential against the urease enzyme, indicating the therapeutic potential of indole derivatives in drug design (Nazir et al., 2018).
Allosteric Modulation : Indole-2-carboxamides were identified as potent allosteric modulators for the cannabinoid type 1 receptor (CB1), suggesting that derivatives such as N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide might have significant pharmaceutical applications (Khurana et al., 2014).
Anticancer Properties : The synthesis and evaluation of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor (EGFR) inhibitors revealed significant anticancer activities, showcasing the therapeutic potential of indole derivatives in cancer treatment (Zhang et al., 2017).
Chemical Analysis and Spectroscopic Studies
Indole derivatives like N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide may also be relevant in chemical analysis and spectroscopy, as evidenced by the synthesis and characterization of related compounds, including spectroscopic and X-ray crystallographic analysis (Al-Ostoot et al., 2019).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-6-8-15(9-7-13)25-23-18(22-24-25)19(26)20-11-10-14-12-21-17-5-3-2-4-16(14)17/h2-9,12,21H,10-11H2,1H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCFDCVDFUQPCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide |
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